

"1,2,3,4,5,6,7,8-Octahydroacridine chemical properties"

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Compound Name: 1,2,3,4,5,6,7,8-Octahydroacridine

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An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4,5,6,7,8-Octahydroacridine

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Abstract

1,2,3,4,5,6,7,8-Octahydroacridine (OHA) is a heterocyclic compound featuring a fused bicyclic system. Its unique structural architecture, combining a saturated carbocyclic framework with a pyridine ring, imparts a blend of stability and reactivity that has positioned it as a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the core chemical properties of OHA, detailing its synthesis, reactivity, and spectroscopic signature. It further explores its applications in drug development and materials science, offering researchers and scientists a foundational understanding of this important molecule.

Core Physicochemical Properties

1,2,3,4,5,6,7,8-Octahydroacridine is a bicyclic amine that typically presents as a white to light yellow crystalline powder.[1] Its core structure consists of an acridine core that has been fully hydrogenated in its two outer rings, leaving the central pyridine ring intact.[2] This structure is the foundation for its chemical behavior and utility.

Table 1: Key Physicochemical Data for 1,2,3,4,5,6,7,8-Octahydroacridine

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₇ N	[1][3][4]
Molecular Weight	187.28 g/mol	[3][5]
IUPAC Name	1,2,3,4,5,6,7,8-octahydroacridine	[3][4]
CAS Number	1658-08-8	[1][4]
Appearance	White to light yellow/orange crystalline powder	[1][4]
Melting Point	68 - 71 °C	[1]
Purity	≥ 95-97% (GC)	[1][3]

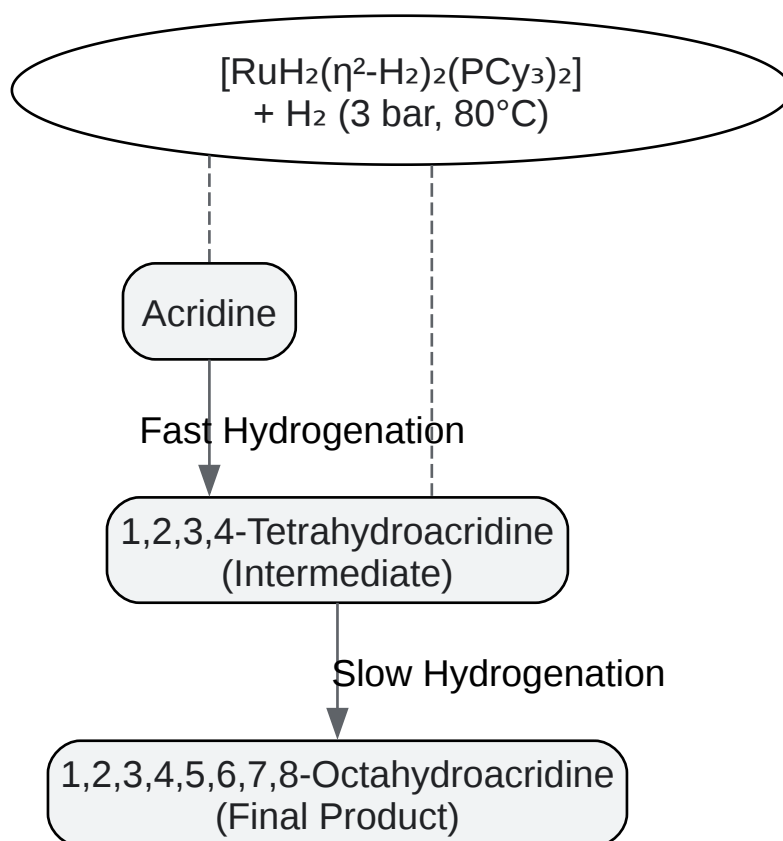
Synthesis Methodologies

The synthesis of the OHA scaffold can be achieved through several established routes. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions.

Catalytic Hydrogenation of Acridine

A primary method for synthesizing OHA is the regioselective hydrogenation of acridine. Homogeneous catalysts are particularly effective in providing a high degree of selectivity.[3] One notable and highly efficient method involves the use of a bis(dihydrogen) ruthenium complex, [RuH₂(η²-H₂)₂(PCy₃)₂].[3]

Mechanism Insight: This reaction proceeds in a stepwise manner. The catalyst first facilitates the reduction of one of the outer rings to yield 1,2,3,4-tetrahydroacridine. This intermediate is then more slowly saturated to form the final **1,2,3,4,5,6,7,8-octahydroacridine** product, crucially leaving the aromatic nitrogen-containing ring intact.[3] This selectivity is vital as it preserves the key heterocyclic nature of the molecule. The reaction is typically performed under mild conditions (e.g., 80 °C and 3 bar of H₂).[3]



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Caption: Regioselective hydrogenation of acridine to OHA.

Condensation Reactions

The most common synthesis involves the condensation of cyclohexanone with formaldehyde, often in the presence of an acid catalyst.^{[2][6]} This method represents a straightforward and accessible route to the OHA core. More recent advancements include one-pot multicomponent reactions that allow for the efficient formation of OHA derivatives from several reactants simultaneously.^[2]

Experimental Protocol: Synthesis via Cyclohexanone Condensation

This protocol is a representative example based on established condensation methodologies.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone (2.0 eq) and a suitable acid catalyst (e.g., p-toluenesulfonic acid,

0.1 eq) in a solvent such as toluene.

- **Reagent Addition:** Slowly add aqueous formaldehyde (1.0 eq, ~37% solution) to the stirred mixture at room temperature.
- **Reflux:** Heat the reaction mixture to reflux (approx. 110-120°C) for 4-6 hours. Water is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.
- **Workup:** After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure **1,2,3,4,5,6,7,8-Octahydroacridine**.

Chemical Reactivity and Derivatization

The chemical properties of OHA are defined by its fused ring structure. The molecule possesses both nucleophilic and electrophilic characteristics, making it a versatile building block in organic synthesis.^[2] The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a key site for reactions such as alkylation and salt formation. The aromatic portion of the ring system can undergo electrophilic substitution, while the saturated carbocyclic rings offer sites for functionalization through various C-H activation strategies, although this is less common.

The stability and defined reactivity of the OHA core make it an attractive starting point for creating libraries of complex molecules for screening in drug discovery programs.^[1]

Caption: Key reactive sites on the OHA scaffold.

Spectroscopic Characterization

A comprehensive structural assignment of OHA and its derivatives relies on a combination of spectroscopic techniques.^[3]

Table 2: Spectroscopic Data for **1,2,3,4,5,6,7,8-Octahydroacridine**

Technique	Description
^1H NMR	The proton NMR spectrum is complex due to the numerous aliphatic protons in the saturated rings. These typically appear as multiplets in the upfield region (δ 1.5-3.0 ppm). A characteristic singlet for the aromatic proton at the C9 position is expected further downfield.
^{13}C NMR	The carbon NMR spectrum will show distinct signals for the aliphatic carbons in the saturated rings and the aromatic carbons of the central pyridine ring. The quaternary carbons at the ring junctions will have characteristic chemical shifts. [7]
FTIR	The infrared spectrum will display characteristic C-H stretching vibrations for both sp^2 (aromatic) and sp^3 (aliphatic) hybridized carbons. C=N and C=C stretching vibrations from the pyridine ring will also be present in the $1500\text{-}1650\text{ cm}^{-1}$ region.
Mass Spec.	Mass spectrometry will confirm the molecular weight, with the molecular ion peak (M^+) expected at m/z 187.[4]

Note: Specific chemical shifts can be found in spectral databases such as ChemicalBook and SpectraBase.[7][8]

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful computational tool used to investigate the electronic and structural properties of OHA.[3] These quantum mechanical calculations provide valuable insights into molecular orbitals, electron density distribution, and reaction energetics. For researchers, DFT can help predict the most likely sites of reactivity, understand spectroscopic data, and model interactions with biological targets, thereby guiding experimental design.[3]

Applications in Scientific Research

The unique structural and chemical properties of OHA make it a compound of significant interest across multiple scientific disciplines.

Medicinal Chemistry and Drug Development

The acridine nucleus is considered a "privileged pharmacophore" in medicinal chemistry.^[9] OHA serves as a key building block in this domain.^[1]

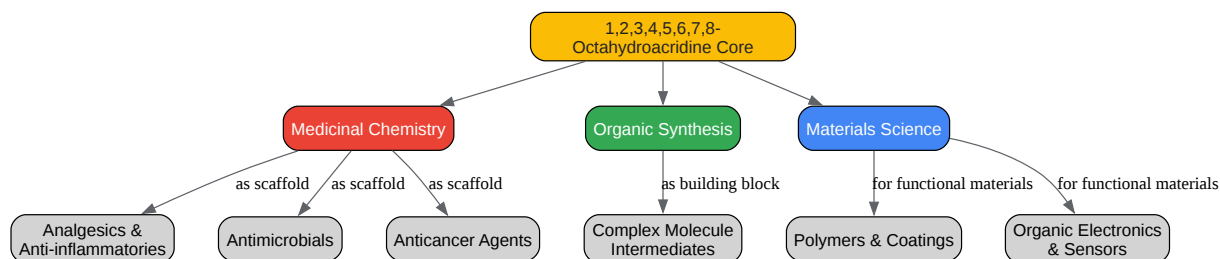
- **Analgesic and Anti-inflammatory Agents:** The OHA scaffold is widely utilized in the synthesis of potential analgesics and anti-inflammatory drugs.^[1]
- **Antimicrobial Activity:** Derivatives of OHA have been investigated for their antibacterial and antifungal properties, with some compounds showing promising activity against various microbial pathogens.^{[2][3]}
- **Anticancer Research:** Studies suggest that certain OHA derivatives may possess anticancer properties by targeting and inhibiting cell proliferation in various cancer cell lines.^[2] The broader acridine family is well-known for its DNA intercalating abilities, a mechanism often exploited in cancer therapy.^[9]

Organic Synthesis

Beyond its direct biological applications, OHA is a valuable intermediate for creating more complex molecular architectures.^{[1][2]} Its stable core and predictable reactivity allow chemists to use it as a foundational piece in multi-step synthetic pathways.

Materials Science

The properties of OHA have also led to its exploration in materials science. Derivatives have been incorporated into functional materials with potential uses in organic electronics and sensors.^[2] Its thermal stability and potential for forming organized structures in thin films make it a candidate for developing novel polymers and coatings.^{[1][2]}



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